molecular formula C24H28N4O3 B2517023 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034544-39-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No. B2517023
M. Wt: 420.513
InChI Key: SFCOIGHTABJKJO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two key starting materials, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole and 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, followed by a series of chemical transformations to yield the final product.

Starting Materials
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole, 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), acetic anhydride, ethyl acetate, methanol, diethyl ether, sodium hydroxide (NaOH), hydrochloric acid (HCl), wate

Reaction
Step 1: Synthesis of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine, a. To a solution of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1.0 g, 6.2 mmol) in dry ethyl acetate (20 mL) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 g, 0.8 mmol)., b. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours., c. Filter the resulting precipitate and wash with diethyl ether to yield 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine as a white solid (0.9 g, 70%)., Step 2: Synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid, a. To a solution of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 g, 5.5 mmol) in dry methanol (20 mL), add sodium hydroxide (NaOH) (0.5 g, 12.5 mmol) and stir at room temperature for 2 hours., b. Acidify the reaction mixture with hydrochloric acid (HCl) and extract with ethyl acetate., c. Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid as a white solid (0.8 g, 80%)., Step 3: Synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, a. To a solution of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine (0.5 g, 2.5 mmol) in dry ethyl acetate (10 mL), add triethylamine (TEA) (0.5 mL, 3.6 mmol) and acetic anhydride (0.5 mL, 5.2 mmol)., b. Stir the reaction mixture at room temperature for 2 hours, then add 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid (0.5 g, 2.2 mmol) and DMAP (0.1 g, 0.8 mmol)., c. Stir the reaction mixture at room temperature for 12 hours, then filter and wash with diethyl ether to yield N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide as a white solid (0.6 g, 70%).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-19(17(2)28(27-16)21-10-5-6-12-25-21)11-13-26-22(29)15-30-20-9-7-8-18-14-24(3,4)31-23(18)20/h5-10,12H,11,13-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCOIGHTABJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

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